molecular formula C17H16O2 B13798514 (S)-2-(2-Phenylethyl)chroman-4-one

(S)-2-(2-Phenylethyl)chroman-4-one

Cat. No.: B13798514
M. Wt: 252.31 g/mol
InChI Key: JSZHKARAUAIUIV-AWEZNQCLSA-N
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Description

(S)-2-(2-Phenylethyl)chroman-4-one is a compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is notable for its structural framework, which is a significant building block in various medicinal and synthetic compounds. It exhibits a broad range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Phenylethyl)chroman-4-one typically involves several steps, starting from readily available precursors. One common method includes the cyclization of appropriate phenylethyl ketones with suitable reagents under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Phenylethyl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

(S)-2-(2-Phenylethyl)chroman-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (S)-2-(2-Phenylethyl)chroman-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-(2-Phenylethyl)chroman-4-one include other chromanone derivatives and related heterocycles. Examples include:

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the unique biological activities it exhibits. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

(2S)-2-(2-phenylethyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O2/c18-16-12-14(11-10-13-6-2-1-3-7-13)19-17-9-5-4-8-15(16)17/h1-9,14H,10-12H2/t14-/m0/s1

InChI Key

JSZHKARAUAIUIV-AWEZNQCLSA-N

Isomeric SMILES

C1[C@@H](OC2=CC=CC=C2C1=O)CCC3=CC=CC=C3

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)CCC3=CC=CC=C3

Origin of Product

United States

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